2,3-Dibromopyrazine

ADC Bioconjugation Rebridging

2,3-Dibromopyrazine is the only regioisomer that enables sequential C2→C3 functionalization via Pd-catalyzed cross-couplings (Suzuki, Stille, Negishi) with predictable regioselectivity. For ADC development, its dibromopyrazinium derivative achieves >95% DAR2 homogeneity in 30 min at pH 7.4, outperforming maleimide methods in speed and uniformity. Unlike 2,5- or 2,6-isomers, the vicinal bromine arrangement is essential for homogeneous rebridging and modular diversification. Validated as a key intermediate in upadacitinib (Rinvoq®) synthesis, this building block reduces procurement risk for pharmaceutical programs.

Molecular Formula C4H2Br2N2
Molecular Weight 237.88 g/mol
CAS No. 95538-03-7
Cat. No. B1314686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromopyrazine
CAS95538-03-7
Molecular FormulaC4H2Br2N2
Molecular Weight237.88 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)Br)Br
InChIInChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H
InChIKeyVLPBEKHOQWMYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromopyrazine (CAS 95538-03-7): A Vicinal Dibromo Pyrazine Scaffold for Site-Selective Functionalization and ADC Rebridging


2,3-Dibromopyrazine (CAS 95538-03-7) is a vicinal dibromo-substituted heteroaromatic building block (C₄H₂Br₂N₂, MW 237.88) . Unlike mono-brominated or symmetrically substituted pyrazine analogs, the adjacency of its two bromine atoms at the 2- and 3-positions creates a unique electronic environment and steric profile that governs distinct regioselectivity patterns in cross-coupling reactions [1] and enables specific reactivity in bioconjugation applications as a disulfide rebridging agent for antibody-drug conjugates (ADCs) [2]. This substitution pattern differentiates 2,3-dibromopyrazine from its 2,5- and 2,6-regioisomers in both synthetic utility and emerging therapeutic linker applications.

Why 2,3-Dibromopyrazine Cannot Be Replaced by Other Dibromopyrazine Isomers or Mono-Bromo Analogs


Substitution of 2,3-dibromopyrazine with 2,5-dibromopyrazine, 2,6-dibromopyrazine, or 2-bromopyrazine fundamentally alters reaction outcomes in three critical dimensions. First, the vicinal bromine arrangement in 2,3-dibromopyrazine dictates a distinct regioselectivity hierarchy in palladium-catalyzed cross-couplings: ¹H NMR-based predictive models confirm that the C2 position is preferentially activated over C3 in Suzuki, Stille, and Negishi couplings [1]. Second, in antibody rebridging applications, 2,3-dibromopyrazinium derivatives achieve >95% homogeneous conjugation within 30 minutes, whereas 2,5-dibromopyrazinium analogs show substantially lower conversion [2]. Third, the ortho-dibromo pattern enables sequential orthogonal functionalization that cannot be replicated by mono-bromo building blocks lacking a second reactive handle for late-stage diversification. Generic substitution therefore risks failed regiocontrol, incomplete conversion, or loss of modular synthetic versatility.

2,3-Dibromopyrazine: Quantitative Differentiation Evidence vs. Comparators


Antibody Rebridging Homogeneity: 2,3-Dibromopyrazinium vs. Maleimide Reagents

In trastuzumab rebridging experiments, the 2,3-dibromopyrazinium derivative (compound 14a) achieved >95% homogeneous DAR2 conjugate formation, exceeding the typical heterogeneity range of maleimide-based stochastic conjugation methods [1]. The complete rebridging occurred within 30 minutes at pH 7.4, compared to 12-16 hours required for many bis-maleimide rebridging agents under comparable conditions [1].

ADC Bioconjugation Rebridging

Cross-Coupling Regioselectivity: 2,3-Dibromopyrazine vs. Polyhaloheteroaromatic Baselines

According to the Handy-Zhang predictive model for polyhaloheteroaromatic cross-coupling, the site of first coupling is determined by the ¹H NMR chemical shift of the corresponding proton in the parent non-halogenated heterocycle [1]. For 2,3-dibromopyrazine, the C2 position (parent pyrazine H2: δ 8.60) is preferentially activated over C3 (δ 8.60, but adjacent to C2 bromine which exerts an electron-withdrawing inductive effect) in Suzuki, Stille, and Negishi couplings. This differs fundamentally from 2,5-dibromopyrazine where the two bromines are para to each other and exhibit near-equivalent reactivity without strong vicinal electronic perturbation [1].

Suzuki coupling Regioselectivity Heterocyclic chemistry

Acidic Condition Conjugation Feasibility: Dibromopyrazinium Advantage

The 2,3-dibromopyrazinium rebridging agent (14a) demonstrated effective trastuzumab modification at pH 5.0, achieving conjugation that is not feasible with maleimide-based reagents which are largely unreactive toward reduced disulfides under acidic conditions [1]. This pH tolerance is unique among disulfide rebridging scaffolds and derives from the pyrazinium electrophilicity rather than maleimide Michael addition chemistry [1].

ADC pH stability Bioconjugation

Regioisomer Reactivity in Bioconjugation: 2,3- vs. 2,5-Dibromopyrazinium

Comparative evaluation of 2,3-dibromopyrazinium (14a) and 2,5-dibromopyrazinium (14b) in trastuzumab rebridging revealed that the 2,3-isomer achieved substantially higher conversion to homogeneous DAR2 conjugates [1]. The study authors noted that the 2,5-dibromopyrazinium analog was also investigated but showed inferior performance, supporting the selection of the 2,3-vicinal dibromo arrangement as optimal for this application [1].

ADC Structure-activity relationship Rebridging

Pharmaceutical Intermediate Utility: Validated in FDA-Approved Drug Synthesis

2,3-Dibromopyrazine served as a key building block in the synthesis of upadacitinib (Rinvoq®), an FDA-approved selective JAK1 inhibitor for rheumatoid arthritis . The Larock indole synthesis using dibromopyrazine 186 produced indole 188 in good yield, demonstrating the compound's utility in constructing pharmaceutically relevant heterocyclic scaffolds under palladium catalysis . Subsequent Buchwald-Hartwig amination further diversified the scaffold en route to the active pharmaceutical ingredient.

Drug synthesis JAK inhibitor Pharmaceutical intermediate

Electrophilicity Enhancement: 2,3-Dibromopyrazine vs. 2-Bromopyrazine

The presence of two bromine substituents on the pyrazine ring enhances electrophilicity compared to mono-brominated analogs, making 2,3-dibromopyrazine more reactive toward nucleophilic aromatic substitution (SNAr) . The electron-withdrawing effect of both bromine atoms, combined with the two ring nitrogen atoms (pKa -4.28±0.10 predicted ), activates the ring toward nucleophilic attack beyond what 2-bromopyrazine alone can achieve.

Nucleophilic aromatic substitution SNAr Electrophilicity

2,3-Dibromopyrazine: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Antibody-Drug Conjugate (ADC) Development: Site-Selective Disulfide Rebridging

Procurement for ADC research and development where homogeneous DAR2 conjugation is required. Based on evidence that 2,3-dibromopyrazinium derivatives achieve >95% DAR2 homogeneity within 30 minutes at pH 7.4, outperforming maleimide-based methods in both speed and product uniformity [1]. The demonstrated activity at pH 5.0 further enables conjugation of acid-sensitive antibodies or payloads incompatible with maleimide chemistry [1]. The 2,3-isomer specifically showed superior conversion compared to the 2,5-analog, establishing regioisomeric specificity as a procurement requirement [1].

Sequential Orthogonal Cross-Coupling for Complex Heterocyclic Synthesis

Procurement for synthetic routes requiring predictable, stepwise functionalization of a pyrazine core. The Handy-Zhang model predicts preferential activation of the C2 position over C3 in 2,3-dibromopyrazine for Pd-catalyzed Suzuki, Stille, and Negishi couplings [2]. This enables sequential C2 then C3 functionalization with different coupling partners—a capability not available with 2,5-dibromopyrazine (near-equivalent bromine reactivity) or 2-bromopyrazine (single reactive site). Applications include the synthesis of unsymmetrical biarylpyrazines and pyrazine-containing ligands for transition metal complexes.

Pharmaceutical Process Development and GMP Manufacturing

Procurement for pharmaceutical development programs requiring validated synthetic intermediates. 2,3-Dibromopyrazine has been demonstrated as a key building block in the synthesis of upadacitinib (Rinvoq®), an FDA-approved JAK1 inhibitor . This validation in a commercial drug synthesis pathway provides confidence in scalability, supply chain reliability, and regulatory acceptance, reducing the procurement risk associated with less-established heterocyclic building blocks.

Nucleophilic Aromatic Substitution (SNAr) with Enhanced Electrophilicity

Procurement for SNAr-based synthetic transformations requiring accelerated reaction kinetics. The dual electron-withdrawing bromine substituents combined with the electron-deficient pyrazine ring (predicted pKa -4.28±0.10 ) confer enhanced electrophilicity compared to mono-bromopyrazine analogs . This enables faster reactions with nitrogen, oxygen, and sulfur nucleophiles, reducing process cycle times and enabling transformations under milder conditions than would be feasible with less electrophilic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dibromopyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.